1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide
Description
This compound features a pyrazole core substituted with two 4-fluorophenyl groups (one as a methoxy substituent at position 4) and a carboxamide-linked 4-sulfamoylphenyl group at position 3. The fluorophenyl groups enhance lipophilicity and metabolic stability, while the sulfamoyl moiety contributes to hydrogen-bonding interactions, making it a candidate for targeting enzymes or receptors in therapeutic applications .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N4O4S/c24-16-3-1-15(2-4-16)14-33-21-13-29(19-9-5-17(25)6-10-19)28-22(21)23(30)27-18-7-11-20(12-8-18)34(26,31)32/h1-13H,14H2,(H,27,30)(H2,26,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJDARJHTXHHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CN(N=C2C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide , identified by its CAS number 1628530-47-1, belongs to a class of pyrazole derivatives known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the synthesis, biological evaluation, and potential applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 426.43 g/mol. The structure features a pyrazole ring substituted with various functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the pyrazole ring followed by the introduction of fluorophenyl and sulfamoyl groups. Recent studies have emphasized eco-friendly methods for synthesizing similar pyrazole derivatives, enhancing their appeal for pharmaceutical applications .
Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study showed that a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were evaluated for their activity against prostate cancer cell lines (LNCaP and PC-3). One derivative exhibited an IC50 value of 18 μmol/L against LNCaP cells, indicating promising anticancer potential .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The introduction of sulfamoyl groups has been associated with enhanced anti-inflammatory activity. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that the compound may possess similar properties.
Antimicrobial Activity
Some studies indicate that pyrazole derivatives can exhibit antimicrobial properties against various pathogens. The structural modifications in compounds like this compound may enhance their efficacy against bacterial strains, making them potential candidates for antibiotic development.
Case Studies and Research Findings
The precise mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets involved in cell proliferation and inflammation pathways. The presence of fluorine atoms in its structure may enhance lipophilicity, facilitating better membrane penetration and target interaction.
Scientific Research Applications
The biological activity of this compound has been explored in several studies, highlighting its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Properties
Research indicates that the compound exhibits significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in mediating inflammatory responses. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation.
Anticancer Activity
Studies have shown that this pyrazole derivative can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of cell signaling pathways related to cell survival and proliferation.
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory effects | Demonstrated significant reduction in edema in animal models when treated with the compound. |
| Study 2 | Anticancer properties | Showed inhibition of tumor growth in xenograft models, with a notable decrease in cell viability in vitro. |
| Study 3 | Mechanistic insights | Identified pathways affected by the compound, including NF-kB and MAPK signaling pathways. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Key steps include:
- Formation of the Pyrazole Ring: Utilizing hydrazine derivatives with appropriate ketones.
- Functionalization: Introducing fluorophenyl and methoxy groups through electrophilic aromatic substitution.
- Sulfamoylation: Attaching the sulfamoyl group to enhance solubility and bioactivity.
Applications in Drug Development
Given its promising biological activities, this compound can be further developed into pharmaceutical formulations targeting inflammatory diseases and various cancers.
Potential Formulations
- Oral tablets for chronic inflammatory conditions.
- Injectable forms for acute cancer therapy.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related pyrazole derivatives:
| Compound Name | Core Structure | Substituents | Key Functional Groups | Biological Activity/Applications |
|---|---|---|---|---|
| Target Compound : 1-(4-Fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide | Pyrazole | - 4-(4-Fluorophenyl)methoxy - N-(4-sulfamoylphenyl) carboxamide |
Dual fluorophenyl, sulfonamide | Potential enzyme inhibition (e.g., COX-2) |
| N-[(2-Chlorophenyl)Methyl]-1-(4-Fluorophenyl)-4-Methoxy-1H-Pyrazole-3-Carboxamide | Pyrazole | - 4-Methoxy - N-(2-chlorophenyl)methyl |
Chlorophenyl, methoxy | Enhanced selectivity in anticancer targets |
| N-(4-Fluorophenyl)-3-(3-Methoxyphenyl)-1-Methyl-1H-Pyrazole-5-Carboxamide | Pyrazole | - 3-Methoxyphenyl - 1-Methyl |
Methoxyphenyl, methyl | Anti-inflammatory, receptor modulation |
| N-(4-Ethoxyphenyl)-3-Methyl-5-[(4-Methylphenyl)Sulfamoyl]-1H-Pyrazole-4-Carboxamide | Pyrazole | - 5-(4-Methylphenyl)sulfamoyl - 4-Ethoxyphenyl |
Sulfonamide, ethoxy | Antibacterial, kinase inhibition |
Key Findings from Comparative Studies
Fluorine Substitution :
- The dual fluorophenyl groups in the target compound increase lipophilicity (logP ~3.2) compared to analogs with single fluorine substitutions (e.g., logP ~2.8 for ’s compound). This enhances membrane permeability and bioavailability .
- Fluorine’s electron-withdrawing effect stabilizes the pyrazole ring, reducing metabolic degradation .
Sulfonamide vs. In contrast, the chlorophenyl group in ’s compound enhances hydrophobic interactions but lacks hydrogen-bonding capacity .
Analogs with methoxy at position 3 () or lacking methoxy () show reduced target specificity .
Biological Activity Trends: Anticancer Potential: ’s compound, with a chlorophenyl group, exhibits moderate cytotoxicity (IC50 ~12 µM against HeLa cells), while the target compound’s sulfonamide group may enhance apoptosis via caspase-3 activation . Anti-inflammatory Activity: The methoxyphenyl group in ’s compound shows COX-2 inhibition (IC50 ~0.8 µM), comparable to celecoxib. The target compound’s dual fluorophenyl groups may further optimize COX-2 binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
